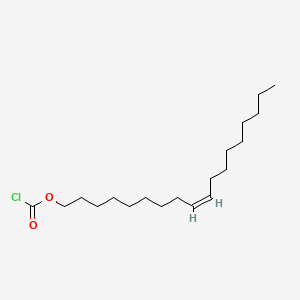

(Z)-Octadec-9-enyl chloroformate

Description

Properties

CAS No. |

50807-71-1 |

|---|---|

Molecular Formula |

C19H35ClO2 |

Molecular Weight |

330.9 g/mol |

IUPAC Name |

[(Z)-octadec-9-enyl] carbonochloridate |

InChI |

InChI=1S/C19H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h9-10H,2-8,11-18H2,1H3/b10-9- |

InChI Key |

WWHPFZLMAISGAI-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)Cl |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Z Octadec 9 Enyl Chloroformate

Established Synthetic Pathways for Chloroformate Formation

The transformation of an alcohol into a chloroformate is a critical step that traditionally involves highly reactive and hazardous reagents. The methodologies for synthesizing (Z)-Octadec-9-enyl chloroformate are dominated by phosgenation and the use of phosgene (B1210022) surrogates, although alternative routes are being explored.

Phosgenation and Phosgene-Surrogate Approaches

The most conventional method for producing chloroformates involves the reaction of an alcohol with phosgene (COCl₂). This process, while efficient, necessitates handling a highly toxic and volatile gas. The reaction between oleyl alcohol and phosgene yields this compound and hydrogen chloride (HCl) as a byproduct. Process optimization is crucial to ensure high yield and purity while minimizing the formation of by-products like carbonates. google.com Industrial processes have been developed to improve reaction control, such as using countercurrently flowing streams of gaseous phosgene and the liquid alcohol to manage the reaction temperature and efficiently remove the evolved HCl. google.com Another advanced method involves atomizing the alcohol into the phosgene stream, creating a fog phase where the reaction occurs rapidly. google.com

Due to the significant hazards associated with phosgene, safer surrogate reagents have been widely adopted. These surrogates are easier to handle but generate phosgene in situ.

Triphosgene (B27547): A stable, crystalline solid, triphosgene (bis(trichloromethyl) carbonate) is a much safer alternative to gaseous phosgene. orgsyn.orggoogle.com It is considered a green chemistry approach as it mitigates the risks of transportation and handling. researchgate.net The synthesis involves reacting oleyl alcohol with triphosgene, typically in the presence of a base to neutralize the HCl produced. Research on the synthesis of long-chain alkyl chloroformates using triphosgene has demonstrated high efficacy. researchgate.net

Diphosgene: A liquid substitute, diphosgene (trichloromethyl chloroformate) is less volatile than phosgene but still highly toxic and decomposes into phosgene at higher temperatures. orgsyn.org

The general reaction scheme using a phosgene surrogate is as follows: Alcohol (R-OH) + Phosgene Surrogate → Chloroformate (R-OCOCl) + HCl

Table 1: Comparison of Phosgenation Reagents for Chloroformate Synthesis

| Reagent | Physical State | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Phosgene | Gas | High reactivity, established process | Extremely toxic, volatile, difficult to handle |

| Diphosgene | Liquid | Less volatile than phosgene | Highly toxic, thermally unstable |

| Triphosgene | Solid | Stable, safer to handle and transport google.comresearchgate.net | Higher cost, requires activation |

Non-Phosgene Routes to Long-Chain Alkenyl Chloroformates

Research into phosgene-free synthetic routes is driven by safety and environmental concerns. While not yet standard for this compound, several innovative methods show promise for the synthesis of chloroformates in general.

One novel approach involves the carbonylation of alcohols using carbon monoxide and sulfur in the presence of a catalyst like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), followed by chlorination with a reagent such as sulfuryl chloride. researchgate.net This pathway completely avoids phosgene and its direct surrogates.

Another potential non-phosgene route is the chlorination of the corresponding formate (B1220265) ester. For instance, methyl chloroformate can be synthesized by the direct chlorination of methyl formate. sciencemadness.org This principle could theoretically be applied to (Z)-Octadec-9-enyl formate.

More recently, a "photo-on-demand" synthesis has been developed. nih.gov This method uses chloroform (B151607) (CHCl₃) as both a solvent and a reagent. A primary alcohol dissolved in chloroform, upon photo-irradiation, can generate the corresponding chloroformate in situ, which can then be used directly in subsequent reactions to form carbonates or carbamates. nih.gov

Advanced Reaction Conditions and Catalytic Systems for Optimized Synthesis

The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of this compound, particularly when using triphosgene. Key factors include the choice of solvent, base, catalyst, and temperature.

A study focused on the synthesis of long-chain alkyl chloroformates from their respective alcohols and triphosgene highlighted the effectiveness of using petroleum ether as a solvent and pyridine (B92270) as an acid-binding agent. researchgate.net The reaction was conducted at low temperatures (5°C to 10°C) to ensure high selectivity and minimize side reactions. In this system, pyridine serves not only to neutralize the HCl byproduct but also acts as a catalyst for the decomposition of triphosgene into phosgene.

In other systems, dimethylformamide (DMF) has been used as a catalyst in conjunction with an inorganic base like sodium carbonate at 0°C in a solvent like toluene. google.com The catalyst facilitates the reaction, allowing for high conversion and selectivity.

Table 2: Exemplary Conditions for Long-Chain Chloroformate Synthesis via Triphosgene

| Parameter | Condition | Reported Yield | Reported Purity | Reference |

|---|---|---|---|---|

| Precursor Alcohol | Dodecanol (B89629) | 89.5% | 98.5% | researchgate.net |

| Reagent | Triphosgene | researchgate.net | ||

| Solvent | Petroleum Ether | researchgate.net | ||

| Base/Catalyst | Pyridine | researchgate.net |

| Temperature | 5°C - 10°C | | | researchgate.net |

This table uses dodecanol as a representative long-chain fatty alcohol from the cited study to illustrate the reaction's efficacy under optimized conditions. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound primarily focuses on mitigating the hazards associated with phosgene.

The most significant green advancement is the substitution of highly hazardous gaseous phosgene with solid triphosgene. researchgate.net This aligns with the principle of using safer chemicals, as triphosgene's solid-state significantly reduces the risk of accidental release and exposure during storage, transport, and handling. google.comresearchgate.net

Furthermore, process optimization contributes to green chemistry goals. The use of catalytic systems and controlled, low-temperature conditions increases reaction efficiency and selectivity, leading to higher yields of the desired product and less waste. google.comresearchgate.net The recovery and reuse of components like the pyridine base, with reported recovery rates up to 88.1%, further enhances the sustainability of the process by minimizing waste. researchgate.net

The development of non-phosgene routes, such as the photo-on-demand method using chloroform, represents a forward-looking application of green chemistry, potentially offering a safer and more atom-economical synthesis in the future. nih.gov

Reaction Mechanisms and Kinetic Investigations of Z Octadec 9 Enyl Chloroformate Transformations

Solvolysis Reactions of (Z)-Octadec-9-enyl Chloroformate

Solvolysis, a reaction where the solvent acts as the nucleophile, is a fundamental process in understanding the reactivity of chloroformates.

Nucleophilic Solvolysis Pathways and Mechanistic Elucidation (e.g., SN1, SN2, Addition-Elimination)

The solvolysis of chloroformate esters can proceed through several mechanistic pathways, including unimolecular (SN1) and bimolecular (SN2) routes, as well as an addition-elimination mechanism. nih.govbeilstein-journals.org For many alkyl chloroformates, the reaction mechanism is often a hybrid of these pathways, with the dominant route depending on the specific substrate and solvent conditions. beilstein-journals.orgnih.gov

Kinetic studies on various chloroformates, such as allyl and vinyl chloroformates, have revealed that these compounds can solvolyze through dual pathways: a bimolecular carbonyl-addition route and a unimolecular ionization route (SN1). nih.gov The addition-elimination mechanism, which involves the formation of a tetrahedral intermediate, is a common pathway for many chloroformate esters. beilstein-journals.orgnih.govlookchemmall.com This mechanism is often favored in solvents with higher nucleophilicity. nih.govresearchgate.net

In the case of this compound, the long alkyl chain is expected to influence the reaction pathway. For primary alkyl chloroformates like n-propyl and ethyl chloroformate, the addition-elimination mechanism is prevalent in most solvents. nih.gov However, in highly ionizing and poorly nucleophilic solvents, an ionization mechanism (SN1) becomes more significant. nih.gov Given that this compound is a primary chloroformate, a similar behavior can be anticipated. The reaction likely proceeds through a bimolecular mechanism, which could be an SN2-type displacement or a stepwise addition-elimination process. nih.gov

Influence of Solvent Polarity and Nucleophilicity on Reaction Rates and Selectivity

Solvent properties, particularly polarity and nucleophilicity, play a crucial role in determining the rate and selectivity of solvolysis reactions. researchgate.netlibretexts.orgresearchgate.net Polar solvents are known to enhance the rates of reactions that involve charged intermediates or transition states by stabilizing them. researchgate.netnih.gov

The Grunwald-Winstein equation is a valuable tool for analyzing the effect of solvent on solvolysis rates. nih.govbeilstein-journals.orgnih.govnih.govlookchemmall.comresearchgate.netnih.govresearchgate.netkoreascience.krpsu.edu This equation relates the rate of solvolysis to the solvent's ionizing power (Y) and its nucleophilicity (N). For many chloroformates, the rates of solvolysis show a significant dependence on both solvent nucleophilicity and ionizing power, indicating a bimolecular process. nih.govresearchgate.netnih.gov For instance, studies on propargyl chloroformate have shown sensitivities to solvent nucleophilicity (l) of 1.37 and to solvent ionizing power (m) of 0.47, suggesting a bimolecular mechanism with the formation of a tetrahedral intermediate. nih.govnih.gov

For this compound, it is expected that increasing solvent polarity would generally increase the reaction rate, especially if the reaction proceeds through a pathway with charge separation in the transition state. Similarly, a higher solvent nucleophilicity would favor a bimolecular attack at the carbonyl carbon, accelerating the reaction. nih.govresearchgate.net The selectivity of the reaction, for example, the ratio of alcohol to ether products in mixed alcohol-water solvents, is also influenced by the solvent composition. researchgate.net

Table 1: Relative Polarity of Common Solvents This table provides a list of common solvents and their relative polarity values, which can influence reaction rates.

| Solvent | Relative Polarity |

|---|---|

| Hexane | 0.009 |

| Toluene | 0.099 |

| Diethyl ether | 0.117 |

| Tetrahydrofuran (THF) | 0.207 |

| Ethyl acetate | 0.228 |

| Methylene chloride | 0.309 |

| Acetone | 0.355 |

| Dimethylformamide (DMF) | 0.386 |

| Acetonitrile | 0.460 |

| Methanol (B129727) | 0.762 |

| Water | 1.000 |

Data sourced from the University of Rochester, Department of Chemistry. rochester.edu

Kinetic Isotope Effects in Solvolytic Processes

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. chem-station.comnih.govresearchgate.netrsc.org By substituting an atom with its heavier isotope, changes in the reaction rate can provide insights into bond-breaking and bond-forming steps in the transition state. chem-station.comnih.gov

Solvent isotope effects, where a protic solvent like water or methanol is replaced with its deuterated counterpart (D₂O or CH₃OD), are particularly useful in studying solvolysis reactions. chem-station.comnih.gov A significant solvent KIE (kH/kD > 1) often indicates that a proton transfer from the solvent is involved in the rate-determining step, which is characteristic of a general-base catalyzed bimolecular mechanism. koreascience.krresearchgate.net For example, the solvolysis of 9-fluorenylmethyl chloroformate in methanol/deuterated methanol exhibits a kinetic solvent isotope effect of 2.34, supporting a bimolecular mechanism. researchgate.net

Nucleophilic Substitution Reactions with Amines and Alcohols

This compound readily reacts with nucleophiles such as amines and alcohols to form carbamates, ureas, and carbonates.

Formation of Carbamates and Ureas via Amine Reactivity

The reaction of chloroformates with amines is a widely used method for the synthesis of carbamates. researchgate.netnih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org This reaction typically proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion. researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed. researchgate.net

The synthesis of carbamates from this compound and an amine would yield an N-((Z)-Octadec-9-enyloxycarbonyl) derivative. These reactions are generally efficient and can be performed under mild conditions. researchgate.netnih.gov

Ureas can also be synthesized from chloroformates, often through an isocyanate intermediate. organic-chemistry.orgnih.gov The reaction of a chloroformate with an amine can, under certain conditions, lead to the in-situ formation of an isocyanate, which can then react with another amine molecule to form a urea. organic-chemistry.orgnih.gov

Synthesis of Carbonates via Alcohol Reactivity

This compound reacts with alcohols to form carbonates. organic-chemistry.orgorganic-chemistry.orgrbattalcollege.org This reaction is analogous to the reaction with amines, involving the nucleophilic attack of the alcohol on the carbonyl carbon. organic-chemistry.orgrbattalcollege.orgnih.gov The reaction is typically facilitated by a base to deprotonate the alcohol, increasing its nucleophilicity. nih.gov

The synthesis of a carbonate from this compound and an alcohol, ROH, would result in the formation of (Z)-Octadec-9-enyl R carbonate. Various catalysts and reaction conditions have been developed to optimize the synthesis of carbonates from chloroformates. organic-chemistry.orgrbattalcollege.org

Rearrangement and Elimination Reactions

The transformation of this compound can proceed through several reaction channels, primarily rearrangement to form an alkyl chloride and elimination to yield an alkene. These reactions are often influenced by factors such as temperature, solvent, and the presence of catalysts.

Intramolecular Rearrangement (SNi-type Reaction)

This compound can undergo an intramolecular rearrangement to produce (Z)-octadec-9-enyl chloride, carbon dioxide, and hydrogen chloride. This type of reaction for alkyl chloroformates is generally proposed to proceed through an internal nucleophilic substitution (SNi) mechanism. The reaction is thought to involve a tight ion pair or a concerted four-membered cyclic transition state. A key characteristic of this mechanism is the retention of configuration at the alkyl carbon, which in the case of this compound would lead to the (Z)-isomer of the corresponding alkyl chloride.

Elimination Reactions

In the presence of heat, this compound can undergo elimination reactions to produce dienes, carbon dioxide, and hydrogen chloride. Given the structure of this compound, which possesses hydrogen atoms on the carbon beta to the oxygen atom (C8 and C10), a β-elimination pathway is plausible. This reaction is analogous to the well-studied thermal decomposition of other alkyl chloroformates. researchgate.net

For alkyl chloroformates containing a Cβ–H bond, thermal decomposition can lead to the formation of an olefin, HCl, and CO2. researchgate.net Two primary mechanisms have been proposed for this type of elimination:

Concerted Six-Membered Cyclic Transition State: A one-step process where the C-O bond cleaves, a β-hydrogen is transferred to the chlorine atom, and the C-Cl and C-H bonds break simultaneously to form the products.

Stepwise Mechanism via Chloroformic Acid: This pathway involves the initial formation of an unstable intermediate, chloroformic acid (ClCOOH), and the corresponding diene. The chloroformic acid then rapidly decomposes into HCl and CO2. researchgate.net

Theoretical studies on smaller alkyl chloroformates suggest that the stepwise mechanism is energetically more favorable. researchgate.net In the context of this compound, the elimination reaction could potentially lead to a mixture of conjugated and non-conjugated dienes, depending on which β-hydrogen is abstracted.

The decomposition of chloroformates can also be facilitated by catalysts. For instance, contacting a chloroformate with activated carbon or certain metal oxides can promote the conversion to the corresponding alkyl chloride. google.com

| Reaction Type | Proposed Mechanism | Key Intermediates/Transition States | Products |

| Intramolecular Rearrangement | SNi (Substitution Nucleophilic internal) | Four-membered cyclic transition state | (Z)-Octadec-9-enyl chloride, CO2, HCl |

| Thermal Elimination | Concerted or Stepwise | Six-membered cyclic transition state or Chloroformic acid intermediate | Octadeca-8,10-diene isomers, CO2, HCl |

| Catalytic Decomposition | Heterogeneous catalysis | Surface-adsorbed species | (Z)-Octadec-9-enyl chloride |

Transition State Analysis and Reaction Coordinate Studies

The elucidation of the precise mechanism for the transformations of this compound requires a detailed understanding of the transition states and reaction coordinates involved. While specific experimental data for this large molecule is scarce, theoretical and computational studies on analogous, smaller alkyl chloroformates provide significant insights.

Transition State for Elimination Reactions

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to model the gas-phase elimination reactions of alkyl chloroformates like ethyl, isopropyl, and sec-butyl chloroformate. researchgate.net These studies have focused on the geometry and energetics of the transition states for both the concerted and stepwise mechanisms.

For the stepwise mechanism , the calculations indicate the formation of an unstable chloroformic acid intermediate. The transition state leading to this intermediate is characterized by a six-membered ring-like structure where the β-hydrogen is partially transferred to the carbonyl oxygen, and the C-O bond of the alkyl group is elongated. The subsequent decomposition of chloroformic acid into HCl and CO2 is a very fast, low-energy process.

For the concerted mechanism , a single six-membered cyclic transition state is proposed. In this transition state, the C-H and C-O bond cleavages and the H-Cl bond formation occur simultaneously. Computational studies on smaller alkyl chloroformates have generally found the stepwise mechanism, via the chloroformic acid intermediate, to have a lower activation energy and thus be the more favorable pathway. researchgate.net

The following table presents calculated activation parameters for the thermal decomposition of ethyl chloroformate, which can serve as a model for the elimination reaction of this compound.

| Computational Method | Activation Energy (Ea) (kJ/mol) | Log A | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | ΔG‡ (kJ/mol) |

| CAM-B3LYP/6-311++G(d,p) | 184.5 | 13.54 | 179.4 | -0.15 | 179.4 |

| M06/6-311++G(d,p) | 179.5 | 13.70 | 174.3 | 2.94 | 172.5 |

| MPW1WP91/6-311++G(d,p) | 176.5 | 13.45 | 171.3 | -1.88 | 172.5 |

| PBE1PBE/6-311++G(d,p) | 176.6 | 13.48 | 171.5 | -1.41 | 172.3 |

| CBS-QB3 | 198.0 | 13.34 | 192.8 | -3.91 | 195.2 |

| Data adapted from theoretical studies on ethyl chloroformate and are for comparative purposes. researchgate.net |

Transition State for SNi Rearrangement

The SNi rearrangement to form the alkyl chloride is thought to proceed through a more compact transition state. In this case, the chlorine atom of the chloroformate group acts as an internal nucleophile, attacking the α-carbon of the alkyl chain. This leads to a four-membered cyclic transition state. The reaction coordinate for this process would involve the simultaneous breaking of the C-O bond and formation of the C-Cl bond. The retention of stereochemistry is a key feature explained by this mechanism.

A reaction coordinate diagram for the SNi mechanism would show the energy profile proceeding from the reactant (this compound) through the four-membered transition state to the products ((Z)-octadec-9-enyl chloride and CO2). The activation barrier for this process would determine its kinetic feasibility compared to the elimination pathway.

Due to the size and conformational flexibility of the octadecenyl chain, multiple reaction pathways and transition state conformers could exist. The presence of the double bond in the chain might also influence the electron distribution and the stability of potential carbocationic intermediates, should the reaction have some SN1 character. However, for many chloroformate decompositions, a purely ionic mechanism is less favored than the concerted SNi or elimination pathways.

Derivatization Strategies and Applications in Advanced Chemical Synthesis

Synthesis of Novel Organic Molecules Incorporating the Octadec-9-enyl Moiety

The presence of the C18 unsaturated alkyl chain in (Z)-Octadec-9-enyl chloroformate makes it a valuable tool for the synthesis of new organic molecules with tailored lipophilic and surfactant properties.

Design and Synthesis of Functionalized Fatty Acid Derivatives

This compound serves as a key starting material for the creation of a diverse range of functionalized fatty acid derivatives. The reactive chloroformate group readily undergoes nucleophilic substitution with various functional groups, such as amines and alcohols, to form stable carbamate (B1207046) and carbonate linkages, respectively. This reactivity allows for the covalent attachment of the long oleyl chain to a wide array of molecular scaffolds.

For instance, the reaction of this compound with amino acids results in the formation of N-oleoyl amino acid derivatives. nih.govresearchgate.net This process involves the formation of a carbamate bond between the chloroformate and the amino group of the amino acid. nih.gov These derivatives exhibit amphiphilic properties, with the hydrophobic oleyl tail and the hydrophilic amino acid headgroup, making them interesting candidates for applications in drug delivery and as biocompatible surfactants.

The general reaction for the derivatization of an amino acid with this compound can be represented as follows:

R-NH₂ + (Z)-C₁₈H₃₅O(CO)Cl → R-NH(CO)OC₁₈H₃₅(Z) + HCl

Where R represents the amino acid side chain.

| Nucleophile | Resulting Functional Linkage | Potential Derivative Class |

| Amine (e.g., Amino Acid) | Carbamate | N-oleoyl amino acids |

| Alcohol | Carbonate | Oleyl carbonate esters |

| Thiol | Thiocarbonate | S-oleyl thiocarbonates |

Table 1: Functionalization Reactions of this compound

Application in Protecting Group Chemistry (Conceptual Framework)

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. The carbamate group is a well-established protecting group for amines due to its stability under various reaction conditions and the availability of methods for its removal. nih.gov Chloroformates, such as benzyl (B1604629) chloroformate (Cbz-Cl) and 9-fluorenylmethyl chloroformate (Fmoc-Cl), are widely used for this purpose. nih.gov

Conceptually, this compound can be employed to introduce an "oleyl-carbamate" (Oceoc) protecting group onto an amine. This would impart significant lipophilicity to the protected molecule, potentially altering its solubility and facilitating its separation and purification by chromatographic methods. The cleavage of such a protecting group could likely be achieved under conditions similar to those used for other carbamate-based protecting groups, such as catalytic hydrogenation or treatment with specific acids or bases, which would regenerate the amine and release oleyl alcohol and carbon dioxide. While not yet a widely adopted strategy, the use of long-chain alkyl chloroformates like this compound presents a novel conceptual framework for protecting group chemistry, offering unique solubility profiles for protected intermediates.

Role in Polymer Chemistry and Material Science

The bifunctional nature of molecules derived from this compound positions it as a valuable precursor in the synthesis of polymers with unique properties. The long alkyl chain can act as a soft segment, imparting flexibility and hydrophobicity to the polymer backbone.

Precursors for Polyurethane and Polyurea Monomers

Polyurethanes and polyureas are important classes of polymers with a wide range of applications. qucosa.de Their synthesis typically involves the reaction of diisocyanates with diols or diamines, respectively. youtube.comresearchgate.net this compound can be utilized to synthesize monomers for these polymerization reactions.

For polyurethane synthesis, oleyl alcohol, the parent alcohol of this compound, can be reacted with a diisocyanate to form a polyurethane prepolymer containing the oleyl moiety. acs.org Alternatively, this compound can react with a diol to produce a carbonate-containing diol monomer, which can then be polymerized with a diisocyanate.

For polyurea synthesis, this compound can be reacted with a diamine to form an oleyl-containing diamine monomer. For example, reaction with a diamine H₂N-R-NH₂ would yield (Z)-C₁₈H₃₅O(CO)NH-R-NH(CO)OC₁₈H₃₅(Z). This monomer, possessing two carbamate linkages and terminal oleyl groups, could then be incorporated into a polyurea chain. A more direct approach involves the synthesis of oleylamine (B85491) from oleyl alcohol, which can then be directly reacted with a diisocyanate to form a polyurea. nih.gov

| Polymer Type | Monomer Synthesis from this compound | Polymerization Reactant |

| Polyurethane | Reaction with a diol to form a carbonate-diol | Diisocyanate |

| Polyurea | Reaction with a diamine to form a carbamate-diamine | Diisocyanate |

Table 2: this compound in Monomer Synthesis for Polymers

Integration into Specialty Polymer Architectures

The incorporation of the long, flexible oleyl chain into polymer backbones can significantly influence the material's properties. This can lead to the development of specialty polymers with tailored characteristics, such as enhanced flexibility, impact resistance, and hydrophobicity. nih.govmdpi.com The presence of the double bond in the oleyl chain also offers a site for further chemical modification, such as cross-linking or grafting, to create even more complex and functional polymer architectures. researchgate.netnih.gov The synthesis of such specialty polymers could involve the copolymerization of oleyl-containing monomers with other conventional monomers, allowing for precise control over the final properties of the material. core.ac.uk

Surfactant and Emulsifier Precursor Synthesis in Academic Context

The amphiphilic nature of molecules derived from this compound makes them excellent candidates for use as surfactants and emulsifiers. cetjournal.itnih.gov The long hydrophobic oleyl tail and a polar headgroup, introduced through reaction at the chloroformate position, are the key structural features of a surfactant.

In an academic context, this compound can be used to synthesize a variety of non-ionic and ionic surfactants. For example, reaction with a poly(ethylene glycol) (PEG) derivative can yield a non-ionic surfactant with a tunable hydrophilic-lipophilic balance (HLB), depending on the length of the PEG chain. researchgate.netekb.eg Similarly, reaction with a charged species, such as an amino acid or a sulfonate-containing amine, can produce anionic or cationic surfactants. These custom-synthesized surfactants can then be studied for their self-assembly properties, micelle formation, and their effectiveness as emulsifying agents for various applications, including in the food and cosmetics industries. google.comnih.govwiley.com For instance, oleyl-based surfactants have been investigated for their ability to stabilize nanoemulsions. researchgate.net

| Surfactant Type | Headgroup Introduction via this compound | Potential Application |

| Non-ionic | Reaction with poly(ethylene glycol) derivatives | Emulsifiers, detergents |

| Anionic | Reaction with amino acids or sulfonated amines | Foaming agents, dispersants |

| Cationic | Reaction with quaternary ammonium (B1175870) compounds | Conditioning agents, biocides |

Table 3: Synthesis of Surfactant Precursors from this compound

Regioselective and Stereoselective Transformations Involving the Olefinic Bond

The C9 double bond in this compound, a derivative of oleic acid, presents a key site for introducing new functional groups with precise spatial control. The challenge lies in achieving high chemo-, regio-, and stereoselectivity, given the presence of the sensitive chloroformate group.

Epoxidation:

One of the most common transformations of an alkene is epoxidation. The reaction of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide. This reaction is known to be stereospecific, meaning the cis-configuration of the starting alkene is retained in the epoxide, resulting in the formation of cis-9,10-epoxyoctadecyl chloroformate. The epoxidation of alkenes with peroxyacids proceeds via a concerted mechanism, where both new C-O bonds are formed on the same face of the alkene, a process known as "syn addition". masterorganicchemistry.com While the chloroformate group is generally stable under the neutral or slightly acidic conditions of m-CPBA epoxidation, care must be taken to avoid hydrolysis of the chloroformate, which can be promoted by the acidic byproduct, meta-chlorobenzoic acid. masterorganicchemistry.comwikipedia.org The use of buffered systems or acid scavengers can mitigate this side reaction.

Enantioselective epoxidation can be achieved using chiral catalysts. For instance, enzyme-catalyzed epoxidations have shown high enantiofacial selectivity in related fatty acid derivatives. Soybean peroxygenase, for example, has been used to catalyze the epoxidation of linoleic acid, yielding epoxides with high enantiomeric excess. organic-chemistry.org Similar enzymatic systems could potentially be applied to this compound to produce chiral epoxides.

Dihydroxylation:

The conversion of the olefinic bond to a vicinal diol is another powerful transformation. The Sharpless asymmetric dihydroxylation offers a highly effective method for achieving high enantioselectivity. drugfuture.comorganic-chemistry.orgnumberanalytics.comwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the double bond. By selecting the appropriate chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), one can control the stereochemical outcome, leading to the formation of either the (9R,10S)- or (9S,10R)-dihydroxyoctadecyl chloroformate. organic-chemistry.orgharvard.edu

The standard Sharpless dihydroxylation conditions are typically basic, which could pose a problem for the stability of the chloroformate group. wikipedia.orgorganic-chemistry.org However, the reaction can be performed under buffered conditions to maintain a stable pH and minimize the degradation of the chloroformate. organic-chemistry.org The reaction is also highly regioselective, favoring the more electron-rich double bond in polyunsaturated systems, which is relevant for derivatives of other fatty acids. wikipedia.org

| Transformation | Reagents and Conditions | Expected Major Product | Key Selectivity Aspects |

| Epoxidation | m-CPBA, non-aqueous solvent | cis-9,10-Epoxyoctadecyl chloroformate | Stereospecific (syn-addition) |

| Asymmetric Dihydroxylation | OsO₄ (cat.), (DHQ)₂PHAL or (DHQD)₂PHAL, NMO, buffered solution | (9R,10S)- or (9S,10R)-Dihydroxyoctadecyl chloroformate | Enantioselective, Regioselective |

Other Transformations:

Beyond epoxidation and dihydroxylation, other regioselective and stereoselective reactions could be envisioned for the olefinic bond of this compound, drawing from the extensive chemistry of oleic acid and its derivatives. These include:

Isomerizing Functionalization: Catalytic methods that can isomerize the internal double bond to a terminal position would open up a wider range of subsequent functionalization reactions.

Metathesis: Olefin metathesis, particularly cross-metathesis with other functionalized alkenes, could be employed to create novel long-chain derivatives. The chemoselectivity of ruthenium-based metathesis catalysts in the presence of various functional groups has been a subject of intense study. numberanalytics.com

The successful application of these transformations hinges on the careful selection of reaction conditions to ensure the preservation of the chloroformate group. The resulting functionalized long-chain chloroformates are valuable intermediates for the synthesis of a diverse array of molecules, from polymers to biologically active compounds, underscoring the importance of developing selective derivatization strategies.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Studies of Z Octadec 9 Enyl Chloroformate

The elucidation of reaction mechanisms and the characterization of complex reaction mixtures involving (Z)-Octadec-9-enyl chloroformate necessitate the application of sophisticated analytical techniques. These methodologies provide insights into reaction kinetics, the identity of transient intermediates, and the purity of the final products.

Computational and Theoretical Investigations of Z Octadec 9 Enyl Chloroformate Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations would be essential to understand the intrinsic properties of (Z)-Octadec-9-enyl chloroformate at the molecular level. Using methods like Density Functional Theory (DFT), researchers could elucidate the molecule's electronic structure. Key reactivity descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

For a molecule like this compound, the HOMO is expected to be localized around the electron-rich carbon-carbon double bond in the oleyl chain. In contrast, the LUMO would likely be centered on the electron-deficient carbonyl carbon of the chloroformate group, indicating its susceptibility to nucleophilic attack. An electrostatic potential map would further reveal the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical stability of the molecule. |

Molecular Dynamics Simulations of Solvation Effects and Reaction Pathways

To understand the behavior of this compound in a condensed phase, molecular dynamics (MD) simulations would be employed. These simulations model the interactions between the chloroformate and solvent molecules over time, providing insights into solvation effects on its structure and reactivity. For instance, in a polar solvent, the solvent molecules would arrange themselves to stabilize the polar chloroformate group.

MD simulations can also be used to explore reaction pathways by mapping the free energy surface of a reaction. This would be particularly useful for studying the hydrolysis of this compound, a common reaction for chloroformates. The simulations would help identify the transition states and intermediates, providing a dynamic picture of the reaction mechanism.

Prediction of Reaction Outcomes and Selectivity through Computational Modeling

Computational modeling is a powerful tool for predicting the outcomes and selectivity of chemical reactions involving this compound. By modeling the transition states of competing reaction pathways, the activation energies can be calculated. The pathway with the lowest activation energy is generally the most favored, thus allowing for the prediction of the major product.

For example, in a reaction with a molecule containing multiple nucleophilic sites, computational models could predict which site is more likely to attack the electrophilic carbonyl carbon of the chloroformate. This is crucial for understanding the regioselectivity of such reactions. These predictive models can be refined by incorporating experimental data, leading to more accurate predictions for complex systems.

Energy Landscape Analysis for Unimolecular Dissociation and Fragmentation Pathways

Unimolecular dissociation and fragmentation are important processes, especially under thermal or mass spectrometric conditions. An energy landscape analysis would involve mapping the potential energy surface for the decomposition of this compound. This would reveal the various possible fragmentation pathways and the energy barriers associated with them.

Theoretical studies on simpler alkyl chloroformates have suggested potential mechanisms for thermal decomposition, which could serve as a starting point for investigating the more complex this compound. For this molecule, potential dissociation pathways could include the loss of carbon dioxide and hydrogen chloride to form an alkene, or fragmentation involving the long alkyl chain. The analysis would identify the most likely fragmentation patterns, which is valuable for interpreting experimental data such as mass spectra.

Future Research Directions and Emerging Trends in Z Octadec 9 Enyl Chloroformate Chemistry

Exploration of Sustainable and Biocatalytic Approaches for Synthesis and Derivatization

The chemical industry is increasingly focusing on green chemistry principles to reduce its environmental impact. For a compound like (Z)-octadec-9-enyl chloroformate, which is derived from a bio-based resource, the development of sustainable synthetic and derivatization methods is a particularly relevant and promising area of research.

Current industrial production of chloroformates often involves the use of highly toxic phosgene (B1210022). A key future research direction will be the development of phosgene-free routes to this compound. This could involve, for example, the reaction of oleyl alcohol with a less hazardous carbonyl source, such as triphosgene (B27547) or a dialkyl carbonate, under catalytic conditions.

Furthermore, biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for both the synthesis and derivatization of this compound. Enzymes, such as lipases, are known to be effective in the esterification of long-chain fatty alcohols and could potentially be engineered to catalyze the formation of the chloroformate itself or its derivatives. For instance, research on the enzymatic synthesis of oleyl oleate (B1233923) using immobilized lipase (B570770) from Candida antarctica has demonstrated high yields and excellent enzyme reusability, providing a model for similar biocatalytic processes with this compound. researchgate.net The use of biocatalysts could lead to milder reaction conditions, higher selectivity, and a reduction in waste streams.

Future research in this area will likely focus on:

Enzyme screening and engineering: Identifying and optimizing enzymes for the synthesis and derivatization of long-chain chloroformates.

Immobilization techniques: Developing robust methods for immobilizing these enzymes to enhance their stability and facilitate their reuse.

Integrated chemo-enzymatic processes: Combining the strengths of both chemical and biological catalysis to create novel and efficient synthetic pathways.

Development of Novel Reagents and Catalysts for Enhanced Reactivity and Selectivity

The reactivity of the chloroformate group allows for a wide range of transformations, primarily through nucleophilic substitution. However, achieving high selectivity, particularly in the presence of the double bond in the oleyl chain, can be challenging. Future research will undoubtedly focus on the development of new reagents and catalysts that can precisely control the outcome of reactions involving this compound.

For instance, in reactions with multifunctional nucleophiles, achieving regioselectivity is crucial. Novel catalysts, such as specifically designed organocatalysts or transition metal complexes, could be developed to direct the reaction to a particular site on the nucleophile. Similarly, the development of catalysts that can differentiate between the chloroformate group and the double bond will be essential for creating complex molecular architectures.

Another area of interest is the activation of the chloroformate group under milder conditions. This could involve the use of novel activating agents or catalytic systems that lower the energy barrier for nucleophilic attack, thereby allowing for reactions to be carried out at lower temperatures and with a broader range of sensitive substrates.

| Research Area | Objective | Potential Approaches |

| Regioselectivity | Control reaction site in multifunctional nucleophiles | - Sterically hindered organocatalysts- Transition metal complexes with tailored ligand spheres |

| Chemoselectivity | Differentiate between the chloroformate and the double bond | - Catalyst systems that selectively activate the chloroformate- Protective group strategies for the double bond |

| Mild Activation | Lower reaction temperatures and broaden substrate scope | - Novel activating agents (e.g., N-heterocyclic carbenes)- Photocatalytic activation methods |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless scale-up. The integration of this compound chemistry into flow platforms is an emerging trend that is expected to accelerate research and development in this area. A Chinese patent describes a method for the continuous flow synthesis of chloroformate compounds using a micro-reactor, highlighting the potential for high-efficiency and greener preparation. google.com

Flow chemistry is particularly well-suited for handling reactive intermediates like chloroformates, as the small reactor volumes minimize the risks associated with exothermic reactions and the handling of hazardous materials. Furthermore, the precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow system can lead to higher yields and purities.

In parallel, the development of automated synthesis platforms is revolutionizing the way chemical research is conducted. These platforms, which combine robotics, software, and analytical instrumentation, can perform a large number of experiments in a high-throughput manner. The use of this compound in such systems could rapidly accelerate the discovery of new derivatives with desired properties. For example, automated platforms are already being used for the high-throughput screening of lipid nanoparticle formulations for drug delivery, a field where derivatives of this compound could play a significant role. precigenome.comnih.govelveflow.com

Future research in this domain will likely involve:

Development of dedicated flow reactors: Designing and optimizing micro- and meso-scale reactors specifically for reactions involving long-chain chloroformates.

Integration of in-line analytics: Incorporating real-time monitoring techniques (e.g., FT-IR, Raman spectroscopy) into flow systems to allow for rapid reaction optimization.

High-throughput screening of reaction conditions: Utilizing automated platforms to explore a wide range of catalysts, solvents, and reaction parameters to identify optimal conditions for the synthesis of novel derivatives.

Design of Smart Materials Incorporating this compound Derivatives

The unique combination of a long, flexible, and unsaturated alkyl chain and a versatile reactive handle makes this compound an attractive building block for the creation of "smart" materials. These are materials that can respond to external stimuli, such as changes in temperature, pH, light, or the presence of specific molecules.

Derivatives of this compound can be used to synthesize a variety of functional polymers and self-assembling systems. For example, the oleyl chain can impart hydrophobicity and flexibility, while the functional group introduced via the chloroformate can provide the stimulus-responsive behavior.

Potential applications for such smart materials include:

Drug delivery systems: Liposomes and nanoparticles functionalized with oleyl derivatives could be designed to release their cargo in response to the specific conditions found in a tumor microenvironment or within a particular cell type.

Sensors: Polymers incorporating oleyl-derived moieties could be used to create sensors that change their optical or electronic properties in the presence of specific analytes.

Coatings and surfaces: "Smart" coatings that can change their wettability, adhesion, or biocompatibility in response to external cues could be developed. For instance, surfaces could be designed to be self-cleaning or to resist biofouling.

The development of these materials will require a deep understanding of the relationship between molecular structure and macroscopic properties. Future research will focus on the precise design and synthesis of this compound derivatives to achieve targeted functionalities.

Unexplored Reaction Pathways and Mechanistic Puzzles

While the basic reactivity of chloroformates is well-established, there are still many unexplored reaction pathways and mechanistic questions to be addressed, particularly for a molecule with the structural features of this compound. wikipedia.org The presence of the cis-double bond in the oleyl chain introduces the possibility of intramolecular reactions and other transformations that are not possible with saturated analogues.

For example, the double bond could potentially participate in cyclization reactions, either catalyzed by transition metals or initiated by other reagents. The interplay between the reactivity of the chloroformate group and the double bond could lead to the discovery of novel and complex molecular skeletons.

Furthermore, a deeper understanding of the reaction mechanisms of this compound is needed to optimize existing transformations and to design new ones. Detailed kinetic and computational studies could shed light on the transition states and intermediates involved in its reactions, providing valuable insights for controlling selectivity. The solvolysis of chloroformate esters has been shown to proceed through different mechanisms depending on the solvent and the structure of the ester, suggesting that the reaction pathways of this compound could be finely tuned.

Future research in this area might include:

Exploration of transition metal-catalyzed reactions: Investigating the use of catalysts to promote novel transformations involving both the chloroformate and the double bond.

Photochemical and electrochemical reactions: Studying the behavior of this compound under photochemical or electrochemical conditions to access new reaction pathways.

In-depth mechanistic studies: Employing a combination of experimental techniques (e.g., isotopic labeling, in-situ spectroscopy) and computational modeling to elucidate reaction mechanisms.

Q & A

Q. Advanced

- Temperature control : Maintain reaction temperatures below 25°C to suppress undesired nucleophilic substitutions or eliminations.

- Solvent selection : Use aprotic solvents (e.g., dichloromethane, THF) to stabilize the chloroformate intermediate and reduce hydrolysis .

- Catalytic additives : Employ DMAP (4-dimethylaminopyridine) to enhance reaction efficiency by activating the carbonyl group .

- Stoichiometric precision : Use a 1.1–1.3 molar excess of the chloroformate relative to the nucleophile (e.g., amine or alcohol) to ensure complete conversion while minimizing byproducts .

How can discrepancies in reported toxicity profiles of chloroformate derivatives be resolved during safety assessments?

Q. Advanced

- Cross-species validation : Compare LC₅₀ values from rodent studies (e.g., rats, mice) with in vitro human cell-line assays to identify species-specific sensitivities .

- Exposure time normalization : Adjust acute exposure guideline levels (AEGLs) based on concentration-time mortality models (e.g., Ten Berge’s C×t=k equation) to harmonize conflicting datasets .

- Meta-analysis : Aggregate data from regulatory databases (e.g., EPA, OECD) and peer-reviewed studies to identify outliers caused by methodological variability (e.g., impurity levels in test compounds) .

What are the primary applications of this compound in pharmaceutical synthesis?

Basic

This reagent is primarily used as an acylating agent to introduce long-chain alkenyl groups into:

- Active pharmaceutical ingredients (APIs) : For lipophilic prodrug design (e.g., ester prodrugs of antivirals) .

- Peptide modification : Selective N-terminal acylation to enhance membrane permeability .

- Derivatization of biomarkers : Enabling GC-MS detection of polar analytes (e.g., opioids, amino acids) via chloroformate-mediated carbamate formation .

What experimental controls are critical when quantifying reaction yields in chloroformate-mediated reactions?

Q. Advanced

- Blank controls : Run parallel reactions without the nucleophile to quantify background hydrolysis .

- Internal standards : Use deuterated analogs (e.g., d₃-methyl chloroformate) for precise GC-MS or LC-MS quantification .

- Moisture monitoring : Employ Karl Fischer titration to ensure solvent water content <50 ppm .

- Kinetic sampling : Collect time-point samples to track reaction progress and identify intermediate degradation (e.g., via TLC or inline IR spectroscopy) .

How does the stereochemistry of this compound influence its reactivity in acylation reactions?

Advanced

The (Z)-configuration induces steric hindrance near the carbonyl group, slowing nucleophilic attack compared to the (E)-isomer. This property is exploited for:

- Selective derivatization : Preferential acylation of less sterically hindered nucleophiles (e.g., primary amines over secondary amines) .

- Thermodynamic control : Higher reaction temperatures (40–60°C) may be required to overcome kinetic barriers, but prolonged heating risks racemization or decomposition .

What computational methods support the optimization of reaction conditions for this compound?

Q. Advanced

- DFT calculations : Model transition states to predict regioselectivity in acylation reactions (e.g., favoring O-acylation over N-acylation in heterocycles) .

- Molecular dynamics simulations : Assess solvent effects on reagent stability and reaction trajectories .

- Chemoinformatics tools : Use databases like Reaxys or SciFinder to identify analogous chloroformate reactions and infer optimal catalysts or solvents .

How can researchers address conflicting data on the hydrolytic stability of this compound?

Q. Advanced

- pH profiling : Conduct stability studies across pH 4–9 to map hydrolysis rates and identify buffer systems that minimize degradation .

- Isotope labeling : Use ¹⁸O-labeled water in kinetic assays to distinguish hydrolysis pathways (e.g., acyl-oxygen vs. alkyl-oxygen cleavage) .

- Comparative studies : Benchmark against structurally similar chloroformates (e.g., benzyl or cyclohexyl derivatives) to contextualize stability data .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure .

- Emergency response : Immediate irrigation with water for spills on skin/eyes; administer artificial respiration if inhaled .

- Waste disposal : Neutralize residual chloroformate with aqueous sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.